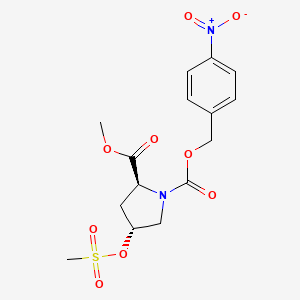
Bis(4-aminophenyl) terephthalate
Übersicht
Beschreibung
“Bis(4-aminophenyl) terephthalate” is a chemical compound with the molecular formula C20H16N2O4 . It is also known as “1,4-Benzenedicarboxylic acid, bis(4-aminophenyl) ester” and "Bis(4-aminophenyl) benzene-1,4-dicarboxylate" .
Molecular Structure Analysis
The molecular weight of “Bis(4-aminophenyl) terephthalate” is 348.36 g/mol . The compound is solid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
“Bis(4-aminophenyl) terephthalate” is a solid at 20 degrees Celsius . It has a molecular weight of 348.36 g/mol . The compound should be stored under inert gas and conditions to avoid are air sensitive .
Wissenschaftliche Forschungsanwendungen
Application in Flexible Electronics
Specific Scientific Field
The specific scientific field of this application is Material Science , particularly in the development of flexible electronics .
Summary of the Application
“Bis(4-aminophenyl) terephthalate” is used in the development of biomass-based polyimides for flexible electronic applications . These polyimides are derived from (3 R,6 S)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (ISBESA), which can be synthesized from isosorbide bioresources .
Methods of Application or Experimental Procedures
The study systematically analyzed the effect of ester or amide linkage presence and orientation on the performance of polyimides (PIs). The PI chain configuration and morphology were investigated via experimental results such as d-spacing or film density and theoretical calculations .
Results or Outcomes
After introducing the stiff ester linkage, PI-1 with a high chain coplanarity and stacking state exhibits a low water absorption of 0.34 and possesses outstanding thermal/mechanical stability, with a Tg higher than 300 °C, a CTE of 27.8 ppm K–1, and a Young’s modulus of 4.4 GPa . In addition, PI-1 exhibits low dielectric properties, with a Dk of 2.84 and a Df of 0.004 . A flexible transistor based on PI-1 shows electrical performance comparable to those of traditional silicon-based devices, even after thermal treatment at 150 °C or 1000 bending cycles .
Use in Plastic Applications
Specific Scientific Field
The specific scientific field of this application is Polymer Science and Plastics Engineering .
Summary of the Application
“Bis(4-aminophenyl) terephthalate” is used as a polyimide monomer in plastic applications . Polyimides are a type of polymer that are known for their exceptional chemical resistance, high temperature stability, and insulating properties.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific plastic application. Generally, this involves polymerization reactions under controlled conditions to form the desired polyimide structure.
Results or Outcomes
The results or outcomes would also depend on the specific plastic application. However, the use of “Bis(4-aminophenyl) terephthalate” as a polyimide monomer can contribute to the desirable properties of the resulting plastic, such as high temperature stability and chemical resistance .
Use in Polymer Synthesis
Specific Scientific Field
The specific scientific field of this application is Polymer Chemistry .
Summary of the Application
“Bis(4-aminophenyl) terephthalate” is used as a building block in the synthesis of polymers . It can be used to create a variety of polymer structures with different properties.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific polymer being synthesized. This typically involves controlled polymerization reactions.
Results or Outcomes
The results or outcomes would depend on the specific polymer being synthesized. However, the use of “Bis(4-aminophenyl) terephthalate” as a building block can contribute to the diversity of polymer structures that can be synthesized .
Safety And Hazards
“Bis(4-aminophenyl) terephthalate” may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if eye irritation persists or skin irritation occurs .
Eigenschaften
IUPAC Name |
bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTXGNJIXHFHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)C(=O)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694865 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-aminophenyl) terephthalate | |
CAS RN |
16926-73-1 | |
| Record name | Bis(4-aminophenyl) benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-aminophenyl) Terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-[(4-Aminophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B599879.png)




